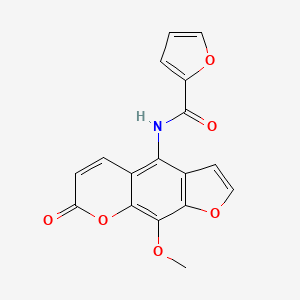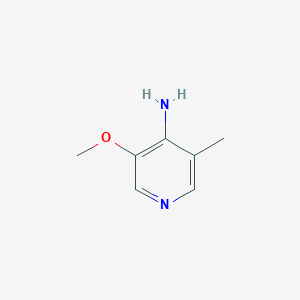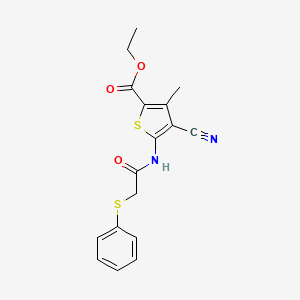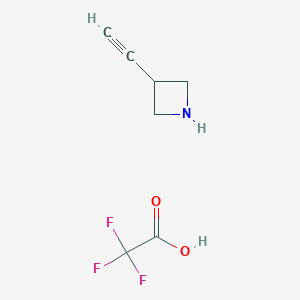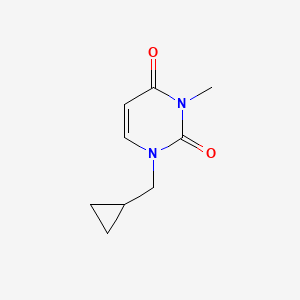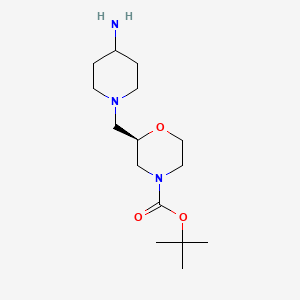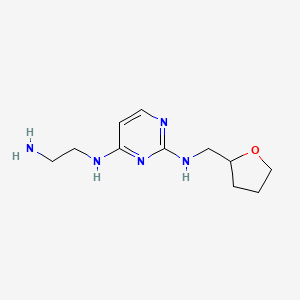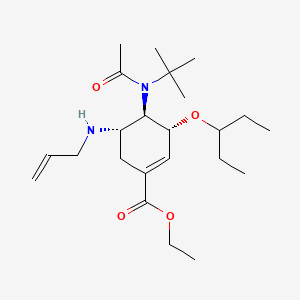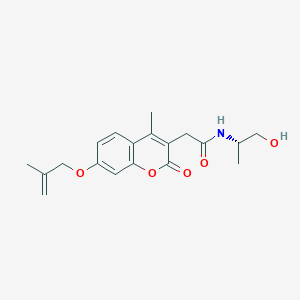
3,5-Dichloro-2-ethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-ethoxybenzoic acid is an organic compound with the molecular formula C9H8Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-ethoxybenzoic acid typically involves the hydrolysis of 3,5-dichlorobenzonitrile in the presence of sodium hydroxide. The reaction proceeds as follows:
Hydrolysis: 3,5-Dichlorobenzonitrile is treated with an aqueous solution of sodium hydroxide, resulting in the formation of 3,5-dichlorobenzoic acid.
Esterification: The 3,5-dichlorobenzoic acid is then reacted with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-ethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The ethoxy group can be hydrolyzed back to the carboxylic acid, or further esterified with different alcohols.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: Sulfuric acid for esterification and sodium hydroxide for hydrolysis.
Major Products:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Different Esters: Formed by reacting with various alcohols.
Scientific Research Applications
3,5-Dichloro-2-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-ethoxybenzoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can disrupt cellular processes by interfering with nucleic acid metabolism and transport systems . This disruption can result in growth inhibition and cell death in microorganisms, making it a potential antimicrobial agent.
Comparison with Similar Compounds
3,5-Dichlorobenzoic acid: Shares the dichloro substitution but lacks the ethoxy group.
3,6-Dichloro-2-methoxybenzoic acid (Dicamba): Another chlorinated benzoic acid derivative with herbicidal properties.
Properties
Molecular Formula |
C9H8Cl2O3 |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
3,5-dichloro-2-ethoxybenzoic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
XDMGXMVYJZZZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14883182.png)
![4-[(Cyclopropanemethoxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14883185.png)
